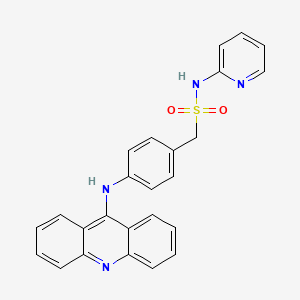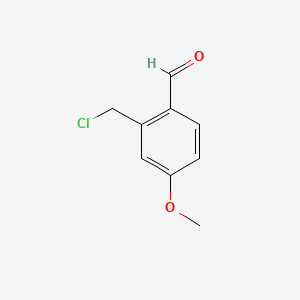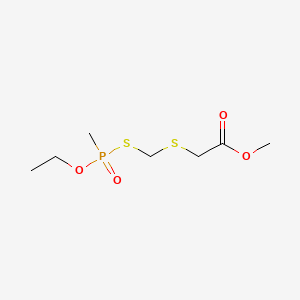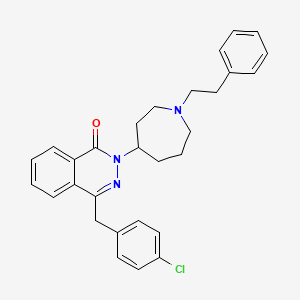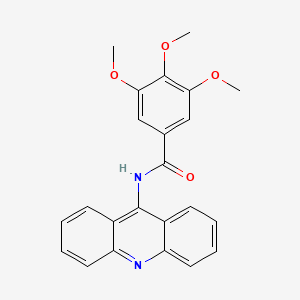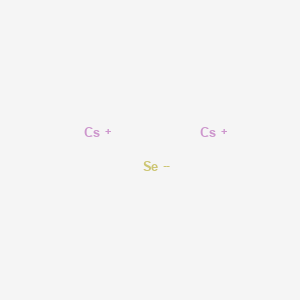
Dicesium selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicesium selenide is an inorganic compound with the chemical formula Cs₂Se It is composed of two cesium (Cs) atoms and one selenium (Se) atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicesium selenide can be synthesized by reacting cesium and selenium directly. The reaction typically occurs in a controlled environment to prevent unwanted side reactions. The general reaction is as follows: [ 2Cs + Se \rightarrow Cs_2Se ]
Industrial Production Methods: Industrial production of this compound involves high-purity cesium and selenium. The reaction is carried out in a vacuum or inert atmosphere to avoid oxidation. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming cesium oxide and selenium dioxide.
Reduction: It can be reduced to elemental cesium and selenium under specific conditions.
Substitution: this compound can participate in substitution reactions with various halides, forming cesium halides and selenium compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals at high temperatures.
Substitution: Halides like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Cesium oxide (Cs₂O) and selenium dioxide (SeO₂).
Reduction: Elemental cesium (Cs) and selenium (Se).
Substitution: Cesium halides (CsX) and selenium compounds (SeX).
Aplicaciones Científicas De Investigación
Dicesium selenide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in selenium metabolism.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electrical properties.
Mecanismo De Acción
The mechanism by which dicesium selenide exerts its effects is primarily through its interaction with selenium-containing enzymes and proteins. Selenium is a crucial trace element in many biological processes, and this compound can influence these processes by providing a source of selenium. The molecular targets and pathways involved include the regulation of oxidative stress and modulation of immune responses.
Comparación Con Compuestos Similares
Caesium selenide (Cs₂Se): Similar in composition but differs in its crystalline structure and specific applications.
Sodium selenide (Na₂Se): Another selenide compound with different reactivity and applications.
Potassium selenide (K₂Se): Similar to dicesium selenide but with distinct chemical properties.
Uniqueness: this compound is unique due to its specific combination of cesium and selenium, which imparts distinct electrical and chemical properties
Propiedades
Número CAS |
31052-46-7 |
|---|---|
Fórmula molecular |
Cs2Se |
Peso molecular |
344.78 g/mol |
Nombre IUPAC |
dicesium;selenium(2-) |
InChI |
InChI=1S/2Cs.Se/q2*+1;-2 |
Clave InChI |
KUBAIENASCDSDJ-UHFFFAOYSA-N |
SMILES canónico |
[Se-2].[Cs+].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


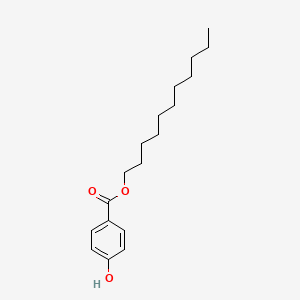
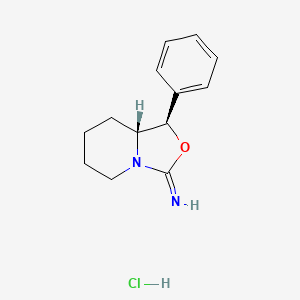
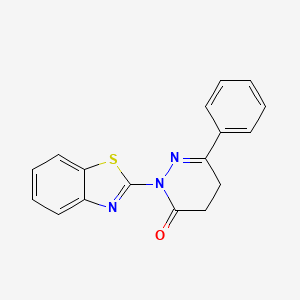
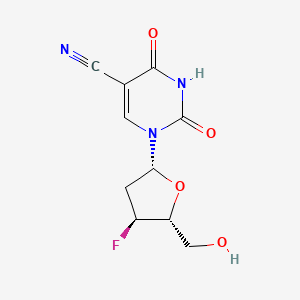
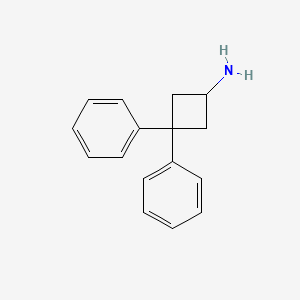
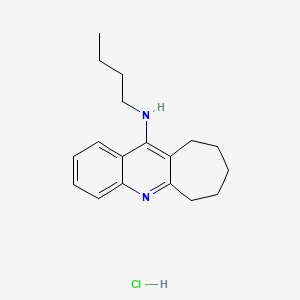
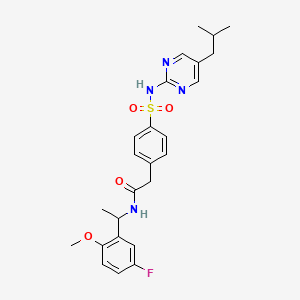
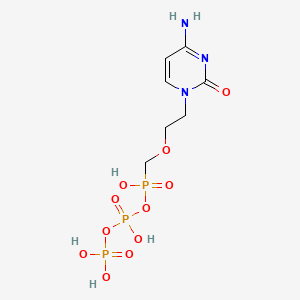
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
